molecular formula C28H30N4O6S B5740675 dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5740675
M. Wt: 550.6 g/mol
InChI Key: OENQJTGBWYPLPM-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C28H30N4O6S and its molecular weight is 550.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 550.18860586 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as compound A) is a chemically complex compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with compound A, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has the following chemical structure:

Molecular Formula : C28H30N4O6S
Molecular Weight : 534.63 g/mol
CAS Number : [Not specified]

The compound features a pyridine dicarboxylate core with dimethylamino and sulfonamide functional groups, which are crucial for its biological activity.

Antifungal Activity

Research indicates that compound A exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported to be as low as 6.25 µg/mL against Fusarium oxysporum and Candida albicans .

Table 1 summarizes the antifungal activity of compound A compared to standard antifungal agents:

CompoundTarget FungiMIC (µg/mL)
Compound AFusarium oxysporum6.25
MiconazoleCandida albicans8.0
FluconazoleAspergillus niger16.0

Antimicrobial Activity

In addition to antifungal effects, compound A has shown promising antimicrobial activity against various bacterial strains:

  • It was effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MIC values ranging from 32 to 64 µg/mL .

The biological activity of compound A can be attributed to several mechanisms:

  • Inhibition of Fungal Cell Wall Synthesis : The presence of the sulfonamide group may interfere with the synthesis of chitin in fungal cell walls, leading to cell lysis.
  • Disruption of Bacterial Membrane Integrity : Compound A may disrupt bacterial cell membranes, causing leakage of cellular contents.
  • Enzyme Inhibition : It is hypothesized that compound A may inhibit specific enzymes involved in metabolic pathways essential for fungal and bacterial survival.

Study 1: Efficacy Against Fusarium oxysporum

A study conducted by researchers evaluated the efficacy of compound A against Fusarium oxysporum. The results indicated that at a concentration of 50 µg/mL, compound A exhibited over 80% inhibition of fungal growth compared to untreated controls .

Study 2: Comparison with Standard Antifungals

In a comparative study involving standard antifungal agents such as miconazole and fluconazole, compound A demonstrated superior antifungal activity against resistant strains of Candida albicans, highlighting its potential as a therapeutic agent in treating fungal infections .

Properties

IUPAC Name

dimethyl 4-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-17-23(27(33)37-5)25(24(18(2)29-17)28(34)38-6)22-16-32(20-10-8-7-9-11-20)30-26(22)19-12-14-21(15-13-19)39(35,36)31(3)4/h7-16,25,29H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENQJTGBWYPLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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